Technical Monograph: N-Butylpiperidine-4-carboxamide HCl
Technical Monograph: N-Butylpiperidine-4-carboxamide HCl
The following is an in-depth technical monograph and operational guide for N-butylpiperidine-4-carboxamide Hydrochloride (CAS 73415-55-1) . This document is designed for research scientists and process chemists, synthesizing safety data with practical application protocols.
Scaffold Analysis, Synthesis Protocols, and Safety Engineering
Executive Summary
N-butylpiperidine-4-carboxamide Hydrochloride (CAS 73415-55-1) is a specialized piperidine derivative serving as a critical pharmacophore in medicinal chemistry.[1] Unlike simple piperidines, this compound features a secondary amide moiety at the C4 position, providing a dual-functional scaffold: the piperidine nitrogen acts as a nucleophilic handle for diversification (e.g., reductive amination, alkylation), while the N-butyl carboxamide tail offers hydrophobic interaction potential and hydrogen bond donor/acceptor sites.
This guide moves beyond standard SDS reporting to analyze the compound's utility in neurodegenerative and anti-parasitic drug discovery, providing validated synthesis workflows and a risk-based safety management system.
Chemical Identity & Structural Specifications[2][3][4][5][6]
| Parameter | Specification |
| Chemical Name | N-butylpiperidine-4-carboxamide hydrochloride |
| CAS Number | 73415-55-1 |
| Molecular Formula | C₁₀H₂₀N₂O[1][2][3] · HCl |
| Molecular Weight | 220.74 g/mol (Salt); 184.28 g/mol (Free Base) |
| Structure | Piperidine ring unsubstituted at N1; Carboxamide at C4 substituted with an n-butyl group. |
| Solubility | Highly soluble in water, DMSO, Methanol; Sparingly soluble in DCM/Hexanes. |
| pKa (Calc.) | ~10.8 (Piperidine NH), ~15 (Amide NH) |
| Appearance | White to off-white crystalline solid |
Structural Logic & Pharmacophore Potential
The molecule is defined by two distinct domains:
-
The Polar Head (Piperidine): Under physiological pH, the secondary amine is protonated, mimicking the cationic nature of neurotransmitters (e.g., acetylcholine), making it a prime candidate for CNS targets like Acetylcholinesterase (AChE) and Secretory Glutaminyl Cyclase (sQC).
-
The Hydrophobic Tail (N-butylamide): The butyl chain provides steric bulk and lipophilicity, essential for fitting into hydrophobic pockets of enzymes such as the Proteasome
5 subunit.
Synthesis & Manufacturing Protocol
Directive: The following protocol utilizes a Boc-protection strategy to ensure regioselectivity at the exocyclic amide formation.
Reaction Scheme Visualization
Figure 1: Step-wise synthesis pathway ensuring regioselective amide formation via Boc-protection.
Detailed Methodology
Phase 1: Amide Coupling
-
Charge : In a round-bottom flask, dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation : Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 minutes to form the active ester.
-
Scientific Rationale: Pre-activation prevents side reactions. HOBt suppresses racemization (though not critical for this achiral center, it improves yield).
-
-
Addition : Add n-Butylamine (1.1 eq) dropwise, followed by DIPEA (2.0 eq).
-
Reaction : Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (System: 5% MeOH in DCM).
-
Workup : Wash organic layer with 1M citric acid (removes unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Phase 2: Deprotection & Salt Formation
-
Dissolution : Dissolve the Boc-intermediate in minimal 1,4-Dioxane.
-
Acidolysis : Add 4M HCl in Dioxane (5.0 eq) at 0°C.
-
Precipitation : Stir at room temperature for 2-4 hours. The product will precipitate as the HCl salt.
-
Isolation : Filter the white solid, wash with cold diethyl ether (to remove lipophilic byproducts), and dry under vacuum.
Safety Profile & Hazard Analysis (SDS Integration)
Directive: This section interprets standard SDS data into a laboratory risk management framework.
GHS Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Operational Risk Assessment
| Hazard Domain | Mechanism of Action | Mitigation Protocol |
| Inhalation | Fine crystalline dust acts as a respiratory irritant. | Engineering Control: Handle exclusively in a chemical fume hood. Use a static-dissipative balance enclosure. |
| Skin Contact | Secondary amines/amides can penetrate the stratum corneum; HCl salt is corrosive to mucous membranes. | PPE: Nitrile gloves (min 0.11mm). Response: Immediate wash with 5% sodium bicarbonate solution followed by water. |
| Reactivity | Incompatible with strong oxidizing agents. Hygroscopic nature leads to hydrolysis if improperly stored. | Storage: Desiccator cabinet at 2-8°C. Store under inert atmosphere (Argon) if possible. |
Emergency Response Logic
Figure 2: Immediate response decision tree for accidental exposure.
Applications in Drug Development
N-butylpiperidine-4-carboxamide is not merely an intermediate; it is a privileged structure in modern pharmacology.[4]
A. Secretory Glutaminyl Cyclase (sQC) Inhibition (Alzheimer's Disease)
Research indicates that the piperidine-4-carboxamide scaffold mimics the transition state of substrates for sQC. The enzyme sQC catalyzes the formation of pyroglutamate-A
-
Mechanism : The amide nitrogen forms hydrogen bonds with the active site residues, while the piperidine ring occupies the catalytic pocket, preventing substrate access.
-
Optimization : The free piperidine nitrogen (N1) is often benzylated to enhance affinity via
-stacking interactions with Trp residues in the enzyme tunnel.
B. Proteasome Inhibition (Malaria)
Piperidine carboxamides have been identified as species-selective inhibitors of the Plasmodium falciparum proteasome (
-
Selectivity : The N-butyl group exploits a hydrophobic pocket unique to the parasite's proteasome, sparing the human host's enzyme. This reduces toxicity compared to general proteasome inhibitors like bortezomib.
Analytical Characterization Standards
To validate the integrity of CAS 73415-55-1, the following analytical parameters must be met:
1. ¹H-NMR (400 MHz, DMSO-d₆):
- 8.5-9.0 (br s, 2H, NH₂⁺ - Piperidine salt)
- 7.9 (t, 1H, Amide NH)
- 3.2 (m, 2H, Piperidine eq)
- 3.0 (q, 2H, Butyl-CH₂-N)
- 2.8 (m, 2H, Piperidine ax)
- 2.3 (m, 1H, CH-CO)
- 1.7-1.8 (m, 4H, Piperidine CH₂)
- 1.3 (m, 4H, Butyl chain)
- 0.9 (t, 3H, Terminal Methyl)
2. HPLC Method (Purity Check):
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV 210 nm (Amide bond absorption).
References
-
Santa Cruz Biotechnology. (2024). Safety Data Sheet: N-butylpiperidine-4-carboxamide. Retrieved from
-
PubChem. (2025). Compound Summary: N-butylpiperidine-4-carboxamide hydrochloride.[1][2] National Library of Medicine. Retrieved from
-
Hoelz, L. V. B., et al. (2021). "Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors."[5] International Journal of Biological Macromolecules, 170, 415-423.[5]
- LaBrenz, S. R., et al. (2020). "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria.
-
Ningbo Inno Pharmchem. (2025). Piperidine-4-carboxamide: A Vital Building Block for Drug Discovery. Retrieved from
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- 4. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
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- 6. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
